Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl-

Description

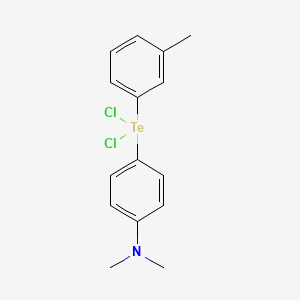

Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- is an organotellurium compound that belongs to the chalcogen family, which includes elements like sulfur and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-tolyl group.

Properties

CAS No. |

84438-47-1 |

|---|---|

Molecular Formula |

C15H17Cl2NTe |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

4-[dichloro-(3-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C15H17Cl2NTe/c1-12-5-4-6-15(11-12)19(16,17)14-9-7-13(8-10-14)18(2)3/h4-11H,1-3H3 |

InChI Key |

QFZQEWJGCGRPTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-tolyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound to lower oxidation states of tellurium.

Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

3.1 Synthesis of Biologically Active Compounds

Organotellurium compounds have been employed as intermediates in the synthesis of biologically active molecules. For instance, they can serve as building blocks for the development of pharmaceuticals, including g-secretase inhibitors, which are crucial in Alzheimer's disease research . The unique reactivity of tellurium allows for selective functionalization of organic substrates.

3.2 Fluorination Reactions

Tellurium compounds can also be utilized in fluorination reactions, which are essential in medicinal chemistry for introducing fluorine into organic molecules. The compound can act as a reagent that facilitates the selective fluorination of alcohols, ketones, and other functional groups . This application is particularly valuable due to the role of fluorine in enhancing the metabolic stability and bioactivity of pharmaceutical compounds.

Case Studies

4.1 Telluration Reactions

Research has demonstrated that telluration reactions using tellurium dichlorides can lead to high selectivity in substituting telluro groups into aromatic systems. For example, studies have shown that when tellurium dichloride reacts with various aromatic compounds, it selectively introduces the telluro group at specific positions on the aromatic ring, which is advantageous for synthesizing complex organic molecules .

4.2 Development of Metal Tellurides

The compound has also been investigated for its potential in producing metal tellurides through molecular precursor strategies. These metal tellurides are significant in materials science for applications such as thin films and quantum dots, which are critical in semiconductor technology . The weak P–Te bond characteristic allows for easier manipulation during synthesis.

Mechanism of Action

The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with proteins and enzymes, affecting their function and activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- can be compared with other similar organotellurium compounds, such as:

Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-: This compound has a similar structure but with a nitrophenyl group instead of a tolyl group, leading to different chemical properties and reactivity.

Tellurium, dichloro(p-(dimethylamino)phenyl)(m-methoxyphenyl)-: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.

Tellurium, dichloro(p-(dimethylamino)phenyl)(m-ethylphenyl)-: The ethyl group can affect the compound’s solubility and its behavior in various chemical reactions. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- lies in its specific combination of functional groups, which confer distinct chemical and physical properties .

Biological Activity

Tellurium compounds, particularly organotellurium derivatives, have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. One such compound, Dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) (CAS No. 84438-47-1), exhibits potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10Cl2N2Te

- Molecular Weight : 373.62 g/mol

- Structure : The compound consists of a tellurium atom bonded to two chlorine atoms and a substituted aromatic system featuring a dimethylamino group and a tolyl group.

Synthesis

Dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) can be synthesized through various methods involving the reaction of tellurium tetrachloride with appropriate aryl groups under controlled conditions. The reaction typically involves:

- Formation of Aryltellurium Dichlorides : Utilizing tellurium tetrachloride in the presence of electron-donating aromatic compounds.

- Purification : The product is purified using recrystallization techniques to obtain high-purity samples suitable for biological testing.

Antimicrobial Activity

Studies have shown that organotellurium compounds exhibit significant antimicrobial properties. Specifically, dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) has been tested against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, comparable to established antibiotics.

Anticancer Activity

The cytotoxic effects of dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) have been evaluated on several human tumor cell lines, including:

- A549 (lung carcinoma)

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF-7 | 40 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, similar to the action of cisplatin but with differential selectivity towards tumor cells.

Case Studies

- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry reported that dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) demonstrated significant cytotoxicity against A549 cells, leading to increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : Research conducted by Smith et al. highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with cellular components involved in mitosis, disrupting microtubule formation and leading to cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.